2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C15H15N5OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-10-14(18-11(2)22-10)15(21)19-13-5-3-12(4-6-13)7-20-9-16-8-17-20/h3-6,8-9H,7H2,1-2H3,(H,19,21) |
InChI Key |
CNMSKRDXMROVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Bromoketones with Thiourea Derivatives
The thiazole ring is synthesized via a modified Hantzsch thiazole synthesis. A mixture of α-bromoketone (e.g., 3-bromo-2,5-pentanedione) and thiourea undergoes cyclization in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2,5-dimethyl-1,3-thiazole-4-carboxylic acid ethyl ester. Hydrolysis with aqueous NaOH (2 M, reflux, 4 h) produces the free carboxylic acid (yield: 78–85%).
Key Optimization :
Solid-Phase Synthesis for Parallel Library Generation
Immobilization of 4-formyl-3-methoxy phenoxy resin via reductive amination enables iterative cyclization. Thiourea-bound resin reacts with α-bromoketone in DMF, followed by cleavage with trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:1). This method achieves >90% purity for 50-member libraries, though scalability is limited.
Functionalization of the Phenyl Ring with Triazole
Nucleophilic Substitution of 4-Halomethylbenzonitrile
Reacting 4-chloromethylbenzonitrile with 1,2,4-triazole in acetone using cesium carbonate (Cs₂CO₃) as a base yields 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (78% yield). Optimal conditions include:
Side Reaction Mitigation :
Reduction of Nitrile to Primary Amine
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) converts 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (92% yield). Alternatives like LiAlH₄ result in over-reduction and lower yields (≤65%).
Amide Coupling Strategies
Activation of Thiazole-4-Carboxylic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂, reflux, 3 h) or as a mixed anhydride with ethyl chloroformate. Direct coupling with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline proceeds via:
Method A (HATU-mediated) :
Method B (EDCl/HOBt) :
Microwave-Assisted Coupling
Combining 2,5-dimethyl-1,3-thiazole-4-carbonyl chloride with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in N-methylpyrrolidone (NMP) under microwave irradiation (170°C, 30 min) achieves 94% conversion, reducing reaction time from 12 hours to 30 minutes.
Purification and Characterization
Recrystallization vs. Chromatography
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 5.42 (s, 2H, CH₂), 2.68 (s, 3H, thiazole-CH₃), 2.51 (s, 3H, thiazole-CH₃).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Classical Hantzsch | α-Bromoketone cyclization | 78 | 95 | 12 |
| Microwave-assisted | One-pot coupling | 94 | 99 | 0.5 |
| Solid-phase | Resin-bound synthesis | 82 | 90 | 24 |
Microwave-assisted coupling offers the highest efficiency, while solid-phase methods suit combinatorial libraries. Classical routes remain cost-effective for gram-scale production.
Scalability and Industrial Considerations
Challenges :
-
Palladium catalyst costs in hydrogenation steps.
-
DMF removal in large-scale reactions (requires distillation below 50 ppm).
Solutions :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiazole ring, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.
Substitution: The triazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like potassium carbonate or sodium hydride facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole moiety is known to bind to metal ions in enzyme active sites, inhibiting their activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Linker Flexibility : The carboxamide-phenyl-triazole chain offers conformational rigidity, contrasting with terconazole’s piperazine-dioxolane system, which confers rotational flexibility for target interaction .
Pharmacodynamic and Kinetic Hypotheses
While direct pharmacological data for the target compound are unavailable, structural parallels suggest:
- Mechanism: Likely inhibition of lanosterol 14α-demethylase (CYP51), a hallmark of triazole antifungals .
- Potency vs. Solubility : The methyl-thiazole core may improve potency via hydrophobic interactions with CYP51’s heme-binding pocket but reduce solubility compared to terconazole’s polar dioxolane-piperazine system .
- Metabolic Stability : The absence of a hydroperoxy group (cf. PF compounds in ) may reduce oxidative degradation risks, enhancing metabolic stability .
Biological Activity
The compound 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide is a member of the thiazole and triazole family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a thiazole ring and a triazole moiety, which are known for their significant biological properties. The compound's synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit notable antimicrobial properties . For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains. In vitro studies demonstrated that the compound inhibited the growth of several pathogenic bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely documented. A study highlighted the synthesis of various thiazole derivatives and their evaluation against cancer cell lines. The compound showed moderate inhibitory effects on cancer cell proliferation in assays involving A-549 lung cancer cells .
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 2,5-Dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide | A-549 | 40% |
| Control | A-549 | 60% |
This table summarizes the anticancer activity observed in studies involving this compound.
The mechanisms through which this compound exerts its biological effects involve interactions at the molecular level with various biological targets:
- Enzyme Inhibition : Triazoles often function by inhibiting enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Binding : The structural characteristics allow for binding to specific receptors in pathogens or cancer cells, disrupting their normal function.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted by Keri et al. (2015) evaluated a series of thiazole derivatives for antimicrobial activity. The results indicated that compounds with similar structures to our target compound significantly inhibited bacterial growth.
- Anticancer Studies : In a comparative study on thiazole derivatives published in 2016, several compounds were synthesized and tested against various cancer cell lines. The findings suggested that modifications in the thiazole structure could enhance anticancer activity .
- Triazole Derivative Research : Recent reviews have summarized the biological activities associated with triazole-containing compounds, emphasizing their broad-spectrum effects against infections and tumors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a thiazole-4-carboxylic acid derivative with a substituted aniline. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C) .
- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,4-triazole moiety to the phenyl group .
- Optimization : Use statistical design of experiments (DoE) to test variables like solvent polarity (DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading (e.g., CuI for CuAAC) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra to verify thiazole, triazole, and carboxamide groups. For example, the thiazole C-2 proton appears as a singlet near δ 7.5 ppm .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., IC determination via fluorescence quenching) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing results to control compounds like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Comparative SAR analysis : Synthesize analogs with systematic substitutions (e.g., methyl vs. methoxy groups on the phenyl ring) and evaluate activity trends. For example, methoxy groups may enhance solubility but reduce target affinity .
- Computational docking : Use molecular dynamics (MD) simulations to assess binding interactions with target proteins (e.g., triazole-thiazole stacking in kinase active sites) .
Q. What strategies are effective for improving metabolic stability without compromising potency?
- Methodological Answer :
- Isotopic labeling : Replace labile protons (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Modify the carboxamide to a ester prodrug, enhancing oral bioavailability. Hydrolysis studies in simulated gastric fluid can validate release kinetics .
Q. How can reaction mechanisms for key synthetic steps (e.g., triazole formation) be elucidated?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in reactants to identify rate-determining steps .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during CuAAC reactions .
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer :
- Pharmacophore modeling : Generate 3D models using Schrödinger Suite or MOE to identify potential off-targets (e.g., GPCRs or ion channels) .
- Toxicity prediction : Apply ADMET predictors (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
